
Dibutyltinbis(isooctyl 3-mercaptopropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltinbis(isooctyl 3-mercaptopropionate): is an organotin compound widely used in various industrial applications. This compound is known for its role as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It is also utilized as a catalyst in certain chemical reactions due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyltinbis(isooctyl 3-mercaptopropionate) typically involves the reaction of dibutyltin oxide with isooctyl 3-mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+2Isooctyl 3-mercaptopropionate→Dibutyltinbis(isooctyl 3-mercaptopropionate)
Industrial Production Methods: In industrial settings, the production of Dibutyltinbis(isooctyl 3-mercaptopropionate) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Dibutyltinbis(isooctyl 3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the isooctyl 3-mercaptopropionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Chemistry: Dibutyltinbis(isooctyl 3-mercaptopropionate) is used as a catalyst in various organic reactions, including esterification and transesterification. Its ability to stabilize polymers makes it valuable in the production of PVC and other plastics.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of Dibutyltinbis(isooctyl 3-mercaptopropionate), particularly in drug delivery systems and as a component in certain therapeutic formulations.
Industry: The compound is widely used in the plastics industry as a stabilizer and in the production of coatings and adhesives. Its catalytic properties are also exploited in various industrial chemical processes.
Mechanism of Action
The mechanism by which Dibutyltinbis(isooctyl 3-mercaptopropionate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved include modulation of enzyme activity and interaction with cellular membranes.
Comparison with Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dioctyltin bis(2-ethylhexyl thioglycolate)
Comparison: Dibutyltinbis(isooctyl 3-mercaptopropionate) is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Compared to other organotin compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to act as both a stabilizer and a catalyst sets it apart from similar compounds.
Properties
CAS No. |
26761-46-6 |
|---|---|
Molecular Formula |
C30H60O4S2Sn |
Molecular Weight |
667.6 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl 3-[dibutyl-[3-oxo-3-(2,2,4-trimethylpentoxy)propyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-9(2)7-11(3,4)8-13-10(12)5-6-14;2*1-3-4-2;/h2*9,14H,5-8H2,1-4H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
PSSJZBIVTOSSIU-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCC(=O)OCC(C)(C)CC(C)C)SCCC(=O)OCC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


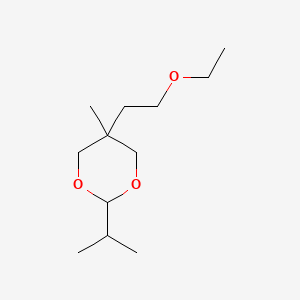


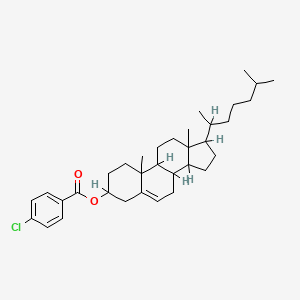
![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)
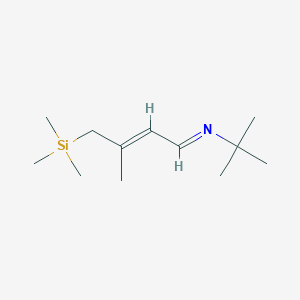
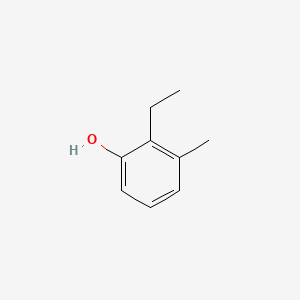


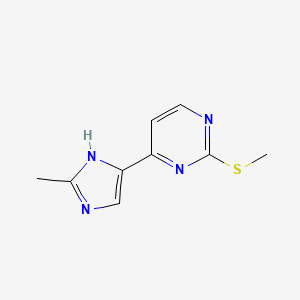
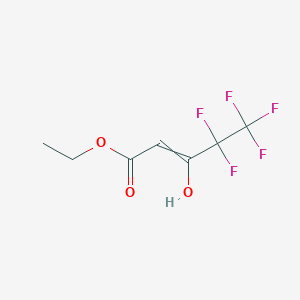
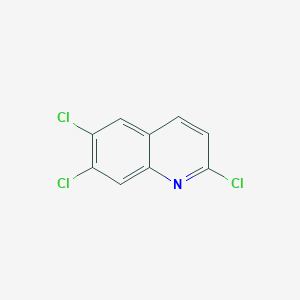
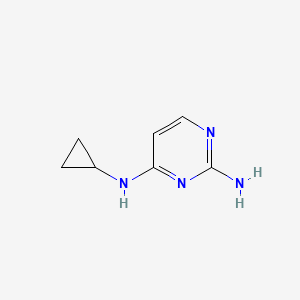
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
